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Compound of Interest

Compound Name: K-111

Cat. No.: B1673201

L  Get Quote

This technical guide provides an in-depth overview of the chemical and biological properties of

K-111, a potent peroxisome proliferator-activated receptor alpha (PPARa) agonist. The

information is intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Properties of K-111

K-111 is chemically known as 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid. It is a

synthetic compound that has been investigated for its potential therapeutic effects in metabolic

disorders.

Chemical Identity:

Identifier Value

IUPAC Name 2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid
Synonyms K-111, BM 17.0744

CAS Number 221564-97-2

Molecular Formula C1sH25CI30:2

Molecular Weight 379.75 g/mol

Chemical Structure:
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Mechanism of Action: PPARa Sighaling Pathway

K-111 exerts its biological effects primarily through the activation of Peroxisome Proliferator-
Activated Receptor alpha (PPARQ), a ligand-activated transcription factor. PPARa is a key
regulator of lipid and glucose metabolism.

Upon binding of an agonist like K-111, PPARa forms a heterodimer with the Retinoid X
Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome
Proliferator Response Elements (PPRES) in the promoter regions of target genes. This binding
initiates the transcription of genes involved in fatty acid uptake, transport, and (3-oxidation,
leading to a reduction in circulating triglycerides and an improvement in overall lipid profiles.
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Figure 1: PPARa Signaling Pathway Activation by K-111.

Quantitative Data from Preclinical Studies

A key study investigated the effects of K-111 in obese, hypertriglyceridemic, and insulin-
resistant rhesus monkeys. The animals were treated with vehicle and three different doses of
K-111 (1, 3, and 10 mg/kg/day) for four weeks at each dose. The following tables summarize
the key findings.

Table 1: Effect of K-111 on Body Weight and Plasma Triglycerides in Rhesus Monkeys

Change in Body Change in Plasma
Treatment Group Dose (mg/kg/day) . . .

Weight (%) Triglycerides (%)
Vehicle 0 +1.2+0.5 +5.0 £ 10.2
K-111 1 -1.5+0.6 -25.3+8.1
K-111 3 -3.8+£0.8 -451+7.5
K-111 10 52+11 -58.2+£6.9

*p < 0.05, **p < 0.01

vs. Vehicle. Data are
presented as mean +
SEM.

Table 2: Effect of K-111 on Insulin Sensitivity in Rhesus Monkeys
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Glucose Infusion Rate

Treatment Group Dose (mgl/kg/day) e,
Vehicle 0 45+0.7
K-111 1 6.8+1.1
K-111 3 89+13
K-111 10 9515

p < 0.05, **p < 0.01 vs.
Vehicle. Data are presented as

mean = SEM.

Experimental Protocols
Synthesis of K-111 (Hypothetical Route)

A detailed, publicly available synthesis protocol for K-111 is not readily found in the scientific
literature. However, based on the synthesis of structurally related long-chain carboxylic acids, a
plausible synthetic route is proposed below. This serves as a conceptual workflow.

Click to download full resolution via product page
Figure 2: Conceptual Synthesis Workflow for K-111.
Methodology:

o Grignard Reaction: 4-chlorobenzyl bromide is reacted with magnesium turnings in anhydrous
tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then reacted with
10-bromodecan-1-ol to yield 11-(4-chlorophenyl)undecan-1-ol.
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e Oxidation: The primary alcohol, 11-(4-chlorophenyl)undecan-1-ol, is oxidized to the
carboxylic acid, 11-(4-chlorophenyl)undecanoic acid, using a suitable oxidizing agent such
as pyridinium chlorochromate (PCC) or Jones reagent.

» a,a-Dichlorination: The carboxylic acid is then subjected to dichlorination at the alpha-
position. This can be achieved using reagents like thionyl chloride in the presence of a
catalyst or phosphorus pentachloride.

 Purification: The final product, K-111, is purified using standard techniques such as column
chromatography and/or recrystallization to yield the pure compound.

In Vitro PPARa Activation Assay

This protocol describes a cell-based reporter assay to determine the agonist activity of K-111
on human PPARa.

Materials:

HEK293T cells

e pBIND-hPPAR( LBD (expression vector for a fusion protein of GAL4 DNA binding domain
and human PPARa ligand-binding domain)

e pGL5-luc (reporter vector with a GAL4 upstream activation sequence and a luciferase
reporter gene)

» Transfection reagent (e.g., Lipofectamine)

e Cell culture medium (DMEM with 10% FBS)

o K-111 (test compound)

o GW7647 (positive control, known PPARa agonist)

e Luciferase assay system

e Luminometer
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Methodology:

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10%
FBS. Cells are seeded in 96-well plates and co-transfected with the pBIND-hPPARa LBD
and pGL5-luc plasmids using a suitable transfection reagent.

Compound Treatment: After 24 hours of transfection, the medium is replaced with a fresh
medium containing various concentrations of K-111 or the positive control, GW7647. A
vehicle control (e.g., DMSO) is also included.

Incubation: The cells are incubated with the compounds for 24 hours.

Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is
measured using a luciferase assay system and a luminometer.

Data Analysis: The relative light units (RLU) are plotted against the compound concentration,
and the ECso value (the concentration at which 50% of the maximal response is observed) is
calculated to determine the potency of K-111 as a PPARa agonist.
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Figure 3: In Vitro PPARa Activation Assay Workflow.
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Conclusion

K-111 is a potent PPARa agonist with a clear mechanism of action and demonstrated efficacy
in preclinical models for improving dyslipidemia and insulin resistance. The provided data and
protocols offer a foundational understanding for researchers and drug development
professionals interested in the therapeutic potential of this compound and the broader class of
PPARa agonists. Further investigation into its synthesis and clinical application is warranted.

 To cite this document: BenchChem. [A Comprehensive Technical Guide to the PPARa
Agonist K-111]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673201#what-is-the-chemical-structure-of-k-111]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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